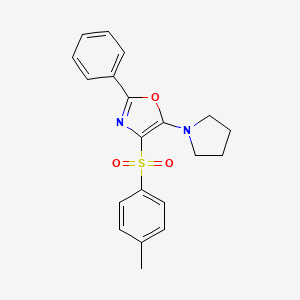

4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

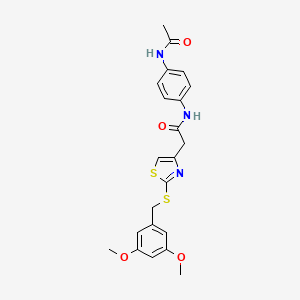

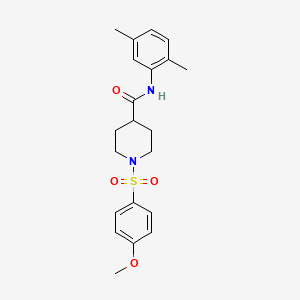

The compound “4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole” is a complex organic molecule that contains several functional groups and rings. It includes a phenyl ring, a pyrrolidinyl group, a methylbenzenesulfonyl group, and an oxazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing an oxygen atom and a nitrogen atom, could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, the presence of functional groups, and the arrangement of its atoms could affect properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

- Alzheimer’s disease (AD) is characterized by neuronal damage and memory loss. MBO has been computationally studied for its interaction with acetylcholinesterase (AChE), a key enzyme involved in AD pathogenesis. Developing compounds that modulate AChE could offer therapeutic options for neurodegenerative diseases .

- MBO’s structure suggests potential as a selective COX-2 inhibitor. Researchers have explored its anti-inflammatory effects, particularly in the context of COX-2-related pathways. Combining COX-2 inhibition with other properties (e.g., antiviral or antibacterial) could lead to multifunctional drugs .

- The synthesis of MBO involves copper-catalyzed click reactions, specifically the formation of the 1,2,3-triazole ring system. Researchers continue to investigate click chemistry for efficient drug synthesis and modification. MBO serves as an interesting case study in this context .

Drug Discovery for Alzheimer’s Disease

COX-2 Inhibition

Synthetic Methodology and Click Chemistry

Mécanisme D'action

Target of Action

The primary target of 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole is acetylcholinesterase . Acetylcholinesterase is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Mode of Action

The compound interacts with its target, acetylcholinesterase, by binding to it . This interaction can inhibit the function of the enzyme, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the neuron’s response to the neurotransmitter .

Pharmacokinetics

Computational studies predict that the compound has drug-like properties .

Result of Action

The result of the action of 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole is an enhanced response of the post-synaptic neuron due to the increased concentration of acetylcholine in the synaptic cleft . This could potentially lead to various physiological effects, depending on the specific location of the cholinergic pathway in the body.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-methylphenyl)sulfonyl-2-phenyl-5-pyrrolidin-1-yl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-15-9-11-17(12-10-15)26(23,24)19-20(22-13-5-6-14-22)25-18(21-19)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOOMGBDSHXYSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766089.png)

![2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2766093.png)

![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2766096.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2766097.png)

![1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2766098.png)

![N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2766109.png)